3-Butanoyl-1-tosylpyrrole
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Butanoyl-1-tosylpyrrole is C16H19NO3S. More detailed information about its structure, such as the arrangement of atoms and bonds, is not provided in the search results.Scientific Research Applications
Synthesis Pathways and Chemical Reactions
Synthesis of Derivatives : 3-Butanoyl-1-tosylpyrrole can be used as a starting material in the formation of various derivatives. For instance, a pathway for synthesizing 3-butadienyl-1-tosylpyrroles has been developed from 3-acyl derivatives, including secondary and tertiary 3-hydroxyalkyl-1-tosylpyrroles. This process involves dehydration of alcohol intermediates, with an emphasis on achieving high chemo- and diastereocontrol (Settambolo, 2015).
Catalyzed Hydroformylation : The compound has been utilized in rhodium-catalyzed hydroformylation processes. This technique provides a convenient synthetic route to various derivatives like 2-(1-Tosylpyrrolyl)propanals. These derivatives are successfully transformed into new compounds, demonstrating the compound's utility in versatile chemical transformations (Settambolo, Caiazzo, & Lazzaroni, 1997).
Electrooxidation Studies : In the context of electrochemistry, studies have explored the electrooxidation of similar compounds on platinum electrodes. Such research is crucial for understanding the chemical behavior of these compounds in electrochemical environments, which is valuable for various industrial applications (Li & Sun, 1997).
Cyanation Reactions : Another application involves direct cyanation of heteroaromatic compounds mediated by hypervalent iodine(III) reagents. This process is effective for introducing a cyano group at specific positions in N-tosylpyrroles under mild conditions. The method's efficacy in various heteroaromatic compounds underscores its versatility and potential utility in pharmaceutical and chemical synthesis (Dohi et al., 2007).
Annulation Reactions : The compound is also relevant in annulation reactions, where it acts as a reactant in the formation of highly functionalized tetrahydropyridines. Such reactions are significant in the synthesis of complex organic molecules, which are important in medicinal chemistry and materials science (Zhu, Lan, & Kwon, 2003).
Biofuel Production : Interestingly, derivatives of 3-Butanoyl-1-tosylpyrrole have been studied in the context of biofuel production. For instance, Escherichia coli strains have been engineered to produce related compounds like 3-methyl-1-butanol from glucose, demonstrating the potential of these compounds in renewable energy applications (Connor & Liao, 2008).
Luminescent Polymer Synthesis : Finally, 3-Butanoyl-1-tosylpyrrole derivatives are involved in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and are useful in various applications, including optoelectronics and sensor technology (Zhang & Tieke, 2008).
Safety And Hazards
properties
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-15(17)13-9-10-16(11-13)20(18,19)14-7-5-12(2)6-8-14/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZICTACJYTUCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742672 | |
Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-1-tosylpyrrole | |
CAS RN |
1132649-21-8 | |
Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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